An In-depth Technical Guide to 4'-(Trifluoromethyl)acetophenone (CAS: 709-63-7)
An In-depth Technical Guide to 4'-(Trifluoromethyl)acetophenone (CAS: 709-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Trifluoromethyl)acetophenone is a halogenated organic compound that serves as a versatile and crucial building block in the synthesis of a wide array of chemical entities. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly desirable moiety in drug design. This technical guide provides a comprehensive overview of the core properties, synthesis, spectroscopic data, and key applications of 4'-(Trifluoromethyl)acetophenone, with a focus on its role in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 4'-(Trifluoromethyl)acetophenone is fundamental for its effective use in research and development.
Physicochemical Data
The key physicochemical properties of 4'-(Trifluoromethyl)acetophenone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 709-63-7 | [1] |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| Appearance | White to colorless or light yellow powder, lump, or clear liquid | [2] |
| Melting Point | 29-33 °C | [1] |
| Boiling Point | 79-80 °C at 8 mmHg | [1] |
| Density | 0.924 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.46 | [2] |
| Flash Point | 84 °C (closed cup) | [1] |
| Solubility | Sparingly soluble in water. Soluble in methanol. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4'-(Trifluoromethyl)acetophenone.
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¹H NMR (400 MHz, CDCl₃): δ 8.06 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H), 2.65 (s, 3H).
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¹³C NMR (100 MHz, CDCl₃): δ 196.8, 139.5, 134.7 (q, J = 33 Hz), 128.8, 125.8 (q, J = 4 Hz), 123.6 (q, J = 272 Hz), 26.8.[3]
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¹⁹F NMR (376 MHz, CDCl₃): δ -63.21 (s, 3F).[5]
The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching vibrations in the region of 1300-1100 cm⁻¹.
Mass spectrometric analysis confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 188, along with characteristic fragmentation patterns.
Synthesis and Reactivity
Synthetic Protocols
Several synthetic routes to 4'-(Trifluoromethyl)acetophenone have been reported. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of trifluoromethylbenzene.
Experimental Protocol: Friedel-Crafts Acylation
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
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After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 4'-(Trifluoromethyl)acetophenone.
A logical workflow for a typical synthesis is depicted below.
Key Chemical Reactions
4'-(Trifluoromethyl)acetophenone undergoes a variety of chemical transformations, making it a valuable synthetic intermediate. One of the most significant reactions in the context of drug development is the enantioselective reduction of its ketone group to form chiral alcohols.
Enantioselective Addition of Diethylzinc (B1219324)
The enantioselective addition of organometallic reagents, such as diethylzinc, to the carbonyl group of 4'-(Trifluoromethyl)acetophenone is a powerful method for producing chiral tertiary alcohols, which are important chiral building blocks. This reaction is typically catalyzed by chiral ligands in the presence of a titanium alkoxide.[1][6]
Experimental Protocol: Enantioselective Addition of Diethylzinc
This protocol is a general guideline and may require optimization for specific chiral ligands and reaction scales.
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (e.g., a chiral amino alcohol or diol, 10-20 mol%).
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Dissolve the ligand in a dry, anhydrous solvent such as toluene.
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Add titanium(IV) isopropoxide (1.2-1.4 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
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Cool the mixture to 0 °C and add a solution of diethylzinc (2.0 equivalents, typically 1.0 M in hexanes) dropwise.
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Stir the resulting solution for another 30 minutes at 0 °C.
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Slowly add a solution of 4'-(Trifluoromethyl)acetophenone (1.0 equivalent) in the same anhydrous solvent.
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Monitor the reaction by TLC or GC. After completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the chiral tertiary alcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).[5]
The general workflow for this asymmetric synthesis is outlined below.
References
- 1. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 129825-11-2 CAS MSDS (4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]
